molecular formula C15H28O3 B12325954 1,4-Dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol

1,4-Dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol

Cat. No.: B12325954
M. Wt: 256.38 g/mol
InChI Key: CXQOZINRAFPQEX-UHFFFAOYSA-N
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Description

Teuclatriol is a guaiane sesquiterpene, a type of naturally occurring compound found in various plants. It is particularly notable for its presence in the plant Salvia mirzayanii, which is native to Iran. Teuclatriol has garnered attention due to its significant biological activities, including anti-inflammatory and immunomodulatory effects .

Preparation Methods

Teuclatriol can be isolated from Salvia mirzayanii through bioactivity-guided fractionation. This process involves extracting the plant material with solvents, followed by fractionation and purification using techniques such as column chromatography and preparative thin-layer chromatography . The synthetic preparation of teuclatriol involves multiple steps, starting from appropriate starting materials and proceeding through a series of reactions. Specific details of the synthetic routes can be found in scientific literature and patents .

Chemical Reactions Analysis

Teuclatriol undergoes various chemical reactions, including:

    Oxidation: Teuclatriol can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in teuclatriol.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Teuclatriol exerts its effects primarily through the inhibition of nuclear factor-κB (NF-κB) activation. NF-κB is a pivotal transcription factor involved in inflammatory processes. By inhibiting NF-κB, teuclatriol reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α). This mechanism underlies its anti-inflammatory and immunomodulatory effects .

Comparison with Similar Compounds

Teuclatriol is unique among sesquiterpenes due to its specific structure and biological activities. Similar compounds include:

    Orientalol-F: Another guaiane sesquiterpene with similar biological activities.

    Parthenolide: A sesquiterpene lactone known for its anti-inflammatory properties.

    Costunolide: A sesquiterpene lactone with notable anti-cancer activities.

Teuclatriol stands out due to its specific inhibition of NF-κB without the methylene-γ-lactone function typically involved in the inhibitory properties of other sesquiterpenes .

Properties

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol

InChI

InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3,17)11-6-8-15(4,18)12(11)13(10)16/h9-13,16-18H,5-8H2,1-4H3

InChI Key

CXQOZINRAFPQEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(C2CCC(C2C1O)(C)O)(C)O

Origin of Product

United States

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